cyasterone chemical structure and molecular properties
cyasterone chemical structure and molecular properties
An In-depth Technical Guide to Cyasterone: Chemical Structure, Molecular Properties, and Methodologies for Investigation
Executive Summary
Cyasterone is a potent C29 phytoecdysteroid, a class of plant-derived steroids structurally analogous to insect molting hormones. Initially identified for its significant insect metamorphosing activity, recent research has unveiled its compelling pharmacological potential, notably as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR). This dual activity makes cyasterone a molecule of substantial interest in fields ranging from endocrinology to oncology. This technical guide provides a comprehensive overview of cyasterone's core chemical and physical properties, its natural origins and biosynthetic pathway, and its mechanisms of biological action. Crucially, this document serves as a practical resource for researchers, offering detailed, field-proven protocols for its extraction, analysis, and functional characterization in both ecdysteroid-related and anti-cancer research contexts.
Chemical Identity and Molecular Properties
Cyasterone is a polyhydroxylated steroid characterized by a C29 stigmastane skeleton. Its structure features the hallmark motifs of an ecdysteroid: a cis-fused A/B ring (5β-H), a 7-en-6-one chromophore responsible for its UV absorbance, and a 14α-hydroxyl group.[1][2] The side chain is complex, culminating in a γ-lactone ring, a feature that contributes to its potent biological activity. The absolute stereochemistry of naturally occurring cyasterone has been confirmed as (24S,25S,28R) through X-ray crystallography.[1][3]
Core Molecular Structure
The systematic IUPAC name for cyasterone is (3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one.[4]
Table 1: Key Molecular and Physical Properties of Cyasterone
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₄₄O₈ | [4][5][6][7] |
| Molecular Weight | 520.65 g/mol | [5][7][8] |
| CAS Number | 17086-76-9 | [4][6] |
| Appearance | White to off-white crystalline powder or needles | [1][2][9] |
| Melting Point | 162.0–164.0 °C | [1] |
| Solubility | Soluble in DMSO, Methanol, Ethanol. Insoluble in water. | [9][10][11] |
| UV λmax (Methanol) | 241.4 nm | [1] |
Natural Occurrence and Biosynthesis
Cyasterone is predominantly found in plants of the Amaranthaceae and Lamiaceae families.[4] Notable sources include the roots of Cyathula capitata and Cyathula officinalis, as well as various Ajuga species like Ajuga decumbens and Ajuga taiwanensis.[4][5][9][12][13] Within the plant, these compounds are believed to function as phytoalexins, providing defense against phytophagous insects by disrupting their molting cycle.[6]
The biosynthesis of C29 phytoecdysteroids like cyasterone begins with the ubiquitous plant sterol biosynthesis pathway, starting from acetyl-CoA via the mevalonate pathway to produce cholesterol.[6][14] For C29 ecdysteroids, a C29 phytosterol serves as the direct precursor. In Ajuga species, the C29 sterol, clerosterol, has been identified as a key biosynthetic precursor to cyasterone.[15][16] A proposed intermediate in this transformation is amarasterone A.[1][15] While the precise enzymatic steps in plants are not fully elucidated and are thought to differ from the well-characterized insect pathways, the general transformation involves a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 enzymes.[4][7]
Figure 2: Cyasterone's Mechanism of EGFR Signaling Inhibition.
Methodologies for Research and Development
The following section details robust protocols for the isolation, quantification, and functional analysis of cyasterone. These methods are foundational for any research program aiming to investigate its properties.
Protocol: Extraction and Isolation from Cyathula officinalis
This protocol outlines a standard procedure for the extraction and chromatographic purification of cyasterone from dried plant material. The causality behind this multi-step solvent partitioning is to systematically remove classes of interfering compounds based on polarity.
-
Maceration and Crude Extraction:
-
Grind 500 g of dried, powdered roots of Cyathula officinalis to a fine powder.
-
Submerge the powder in 2.5 L of 80% aqueous methanol in a large flask.
-
Macerate with continuous stirring at room temperature for 72 hours.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to yield a dark, viscous aqueous concentrate.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Rationale: This sequence separates compounds based on their polarity. n-Hexane removes non-polar lipids and chlorophylls, while chloroform extracts semi-polar compounds, including many steroids.
-
Transfer the aqueous concentrate to a 2 L separatory funnel.
-
Extract three times with an equal volume of n-hexane (3 x 500 mL). Discard the n-hexane layers, which contain non-polar constituents.
-
Subsequently, extract the remaining aqueous layer three times with an equal volume of chloroform (3 x 500 mL).
-
Combine the chloroform fractions and dry over anhydrous sodium sulfate. Filter and evaporate the solvent in vacuo to yield the crude chloroform extract enriched with ecdysteroids.
-
-
Silica Gel Column Chromatography:
-
Rationale: This is the primary purification step, separating compounds based on their differential adsorption to the silica stationary phase.
-
Prepare a silica gel 60 (70-230 mesh) column using a chloroform-methanol solvent system.
-
Dissolve the crude chloroform extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Apply the dried slurry to the top of the prepared column.
-
Elute the column with a step gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).
-
Collect fractions (e.g., 20 mL each) and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) mobile phase and visualization with UV light (254 nm) and/or an anisaldehyde-sulfuric acid spray reagent.
-
Pool fractions containing the compound with an Rf value corresponding to a cyasterone standard.
-
-
Final Purification (Recrystallization or Preparative HPLC):
-
Evaporate the pooled fractions to dryness.
-
Dissolve the residue in a minimal amount of hot methanol. Allow to cool slowly to room temperature, then at 4°C to induce crystallization.
-
Collect the white, needle-like crystals of cyasterone by filtration. [1] * Alternative: For higher purity, subject the pooled fractions to preparative reverse-phase HPLC.
-
Protocol: Analytical Quantification by HPLC
This method is suitable for the routine quantification of cyasterone in purified extracts or formulations. A C18 column is the standard choice for steroid analysis due to its hydrophobic stationary phase, which provides excellent retention and resolution.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v). [16] * Rationale: This mobile phase composition provides a good balance of polarity for eluting cyasterone with a reasonable retention time and sharp peak shape. For complex mixtures, a gradient elution may be required.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 242 nm (near the λmax of the 7-en-6-one chromophore). [17]* Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of purified cyasterone (1 mg/mL) in methanol. Create a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the extract or sample in methanol, filter through a 0.45 µm syringe filter, and inject.
-
Quantification: Calculate the concentration of cyasterone in the sample by comparing its peak area to the linear regression equation derived from the calibration curve.
Protocol: Ecdysteroid Receptor (EcR) Competitive Binding Assay
This in vitro assay determines the binding affinity of cyasterone to its invertebrate receptor target. It relies on the principle of competitive displacement of a radiolabeled ligand.
-
Reagent Preparation:
-
Receptor Source: Recombinant ligand-binding domains (LBDs) of EcR and USP from the insect species of interest, expressed as fusion proteins (e.g., GST-EcR-LBD and GST-USP-LBD) in E. coli and purified. [2] * Radioligand: [³H]-Ponasterone A (a high-affinity ecdysteroid), diluted in binding buffer to a final concentration of ~2 nM.
-
Binding Buffer: Tris-based buffer (e.g., 90 mM Tris, pH 8.0) containing protease inhibitors. [10] * Test Compound: Serial dilutions of cyasterone in DMSO, then further diluted in binding buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the EcR-LBD/USP-LBD protein mixture, [³H]-Ponasterone A, and varying concentrations of unlabeled cyasterone (or vehicle control for total binding, and a large excess of unlabeled ligand for non-specific binding).
-
Incubate the plate for 2-4 hours at 4°C to reach equilibrium.
-
Separate bound from free radioligand using a method such as filtration over a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Add scintillation cocktail to the wells and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of cyasterone.
-
Plot the percentage of specific binding against the logarithm of the cyasterone concentration.
-
Determine the IC₅₀ value (the concentration of cyasterone that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Protocols: Evaluating Anti-Cancer Activity
This assay provides a quantitative measure of cyasterone's cytostatic or cytotoxic effects on cancer cells.
-
Cell Culture: Culture an EGFR-dependent cell line (e.g., A549 human lung carcinoma) in appropriate media.
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of cyasterone (e.g., 0, 1, 5, 10, 20, 40, 60 µg/mL). [4][18]Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT after solubilization, 450 nm for CCK-8).
-
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and calculate the IC₅₀ value, representing the concentration that inhibits cell proliferation by 50%.
This protocol directly assesses cyasterone's ability to inhibit its molecular target, EGFR.
-
Cell Treatment and Lysis:
-
Plate A431 cells (which overexpress EGFR) or another suitable cell line and grow to ~80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat cells with various concentrations of cyasterone for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on an 8% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-protein detection.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068 or Y1173) diluted 1:1000 in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash thoroughly with TBST.
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-block and reprobe the membrane with a primary antibody against total EGFR, followed by the secondary antibody and detection steps.
-
A loading control, such as β-actin, should also be probed.
-
-
Analysis: Perform densitometry to quantify the band intensities. Calculate the ratio of p-EGFR to total EGFR to determine the specific inhibitory effect of cyasterone.
Conclusion and Future Directions
Cyasterone stands out as a natural product with significant, validated biological activities. Its well-defined chemical structure and properties provide a solid foundation for its use as a research tool and a lead compound for drug development. The methodologies detailed herein offer a validated framework for researchers to extract, quantify, and functionally characterize cyasterone. Future research should focus on elucidating the complete plant biosynthetic pathway, which could enable biotechnological production. Furthermore, medicinal chemistry efforts to modify the cyasterone scaffold may lead to analogs with enhanced selectivity and potency for the EGFR, potentially yielding novel therapeutic agents for oncology.
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